(5-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone
Overview
Description
Molecular Structure Analysis
The molecular formula of “(5-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone” is C11H13FN2O2 . Unfortunately, the detailed molecular structure analysis is not available from the search results.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 224.23 g/mol . Its boiling point is 399.3±42.0 °C under the condition of 760 Torr pressure . The density of this compound is 1.327±0.06 g/cm3 under the condition of 20 °C temperature and 760 Torr pressure .Scientific Research Applications
Synthesis and Pharmaceutical Applications
Fluorinated compounds, such as 5-fluorouracil (5-FU) and its prodrugs (capecitabine, UFT, S-1), play a crucial role in the treatment of a variety of solid tumors, highlighting the significance of fluorinated pyrimidines in chemotherapy (Malet-Martino & Martino, 2002). The development of these drugs exemplifies the importance of fluorine chemistry in enhancing the therapeutic efficacy and selectivity of cancer treatments, offering a glimpse into how specific fluorinated intermediates might be used in drug synthesis and optimization (Gmeiner, 2020).
Material Science and Polymer Research
The study of methanotrophic bacteria and their ability to produce poly-3-hydroxybutyrate (PHB) from methane showcases the potential of utilizing fluorinated intermediates in the development of biodegradable polymers. This research demonstrates how microbial processes can be harnessed for the sustainable production of materials, potentially including those derived from fluorinated compounds (Kubaczyński, Pytlak, & Stępniewska, 2019).
Enzymatic and Chemical Transformation Studies
Research into the metallation of π-deficient heteroaromatic compounds, including fluoropyridines, provides insights into chemical transformations that are fundamental to the synthesis of complex organic molecules. This knowledge is applicable in the development of new pharmaceuticals and materials, highlighting the versatility of fluorinated intermediates in chemical synthesis (Marsais & Quéguiner, 1983).
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-(3-hydroxypiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-9-4-8(5-13-6-9)11(16)14-3-1-2-10(15)7-14/h4-6,10,15H,1-3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNROBBVXYWHUMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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